molecular formula C9H10ClF2N B12694384 Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)- CAS No. 37410-86-9

Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)-

Cat. No.: B12694384
CAS No.: 37410-86-9
M. Wt: 205.63 g/mol
InChI Key: SPWVXTBZJIXEMF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1,1-difluoropropan-2-amine is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with difluoromethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Common reaction conditions include:

    Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.

    Catalysts: Use of acid or base catalysts to promote the formation of the desired product.

    Solvents: Organic solvents such as ethanol or methanol to dissolve reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents such as chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-1,1-difluoropropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-2,2-difluoroethanamine: Similar structure with an ethanamine backbone.

    1-(4-chlorophenyl)-1,1-difluoroethane: Lacks the amine group but shares the chlorophenyl and difluoro groups.

Uniqueness: 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

37410-86-9

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

1-(4-chlorophenyl)-1,1-difluoropropan-2-amine

InChI

InChI=1S/C9H10ClF2N/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-6H,13H2,1H3

InChI Key

SPWVXTBZJIXEMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)(F)F)N

Origin of Product

United States

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